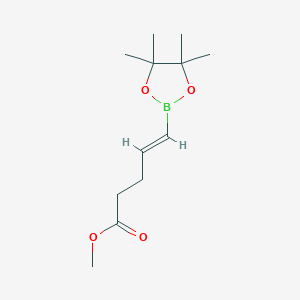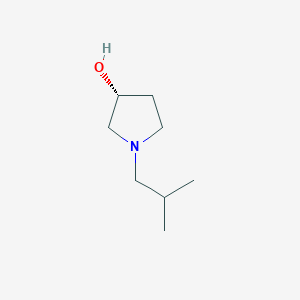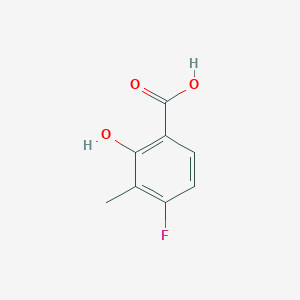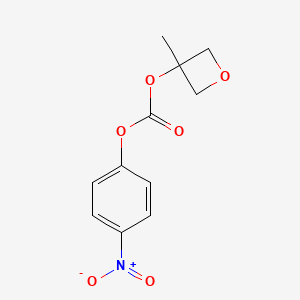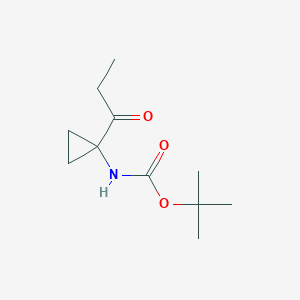
tert-butyl N-(1-propanoylcyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(1-propanoylcyclopropyl)carbamate (TBCC) is a synthetic ester of cyclopropylcarbamic acid that is used in a variety of scientific and industrial applications. It is a versatile compound with a wide range of applications, including as a reactant in organic synthesis, as a catalyst in various chemical reactions, and as a reagent in analytical chemistry. TBCC is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-(1-propanoylcyclopropyl)carbamate is not well understood. However, it is believed that the cyclopropylcarbamate moiety of tert-butyl N-(1-propanoylcyclopropyl)carbamate acts as an electrophilic catalyst, allowing it to facilitate the formation of a variety of different chemical bonds. Additionally, the tert-butyl group of tert-butyl N-(1-propanoylcyclopropyl)carbamate is thought to act as a nucleophile, allowing it to react with other molecules and form new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(1-propanoylcyclopropyl)carbamate are not well understood. However, it has been shown to have some effects on the central nervous system, as it has been shown to inhibit the activity of certain enzymes involved in neurotransmitter synthesis. Additionally, tert-butyl N-(1-propanoylcyclopropyl)carbamate has been shown to have some effects on the cardiovascular system, as it has been shown to act as a vasodilator and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(1-propanoylcyclopropyl)carbamate has several advantages when used in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to handle and store in the laboratory. Additionally, it is a versatile compound, allowing it to be used in a variety of different applications. However, tert-butyl N-(1-propanoylcyclopropyl)carbamate also has some limitations. It is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, it can be difficult to synthesize in a pure form, as it is easily contaminated with other compounds.
Zukünftige Richtungen
The potential future applications of tert-butyl N-(1-propanoylcyclopropyl)carbamate are numerous. It could be used as a reactant in the synthesis of new pharmaceuticals, agrochemicals, and other specialized chemicals. Additionally, it could be used as a catalyst in the synthesis of complex molecules. It could also be used as a reagent in analytical chemistry, allowing chemists to identify and quantify compounds in a sample. Finally, it could be used in the development of new drugs, as its biochemical and physiological effects are not well understood.
Synthesemethoden
Tert-butyl N-(1-propanoylcyclopropyl)carbamate can be synthesized in a variety of ways, depending on the desired end product. The most common method involves the reaction of tert-butyl chloride with 1-propanoylcyclopropane in the presence of a base, such as sodium or potassium hydroxide. This reaction yields a tert-butyl N-(1-propanoylcyclopropyl)carbamate, which can then be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(1-propanoylcyclopropyl)carbamate is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, allowing chemists to synthesize complex molecules in a shorter amount of time. It is also used as a reagent in analytical chemistry, as it can be used to identify and quantify compounds in a sample. Additionally, tert-butyl N-(1-propanoylcyclopropyl)carbamate is used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.
Eigenschaften
IUPAC Name |
tert-butyl N-(1-propanoylcyclopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-8(13)11(6-7-11)12-9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYGTPEWSAMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-propanoylcyclopropyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

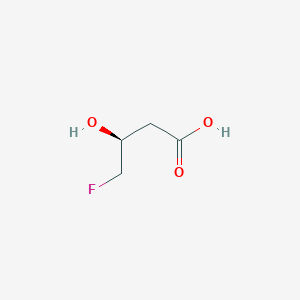
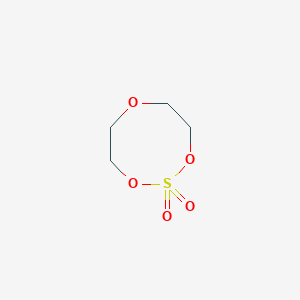
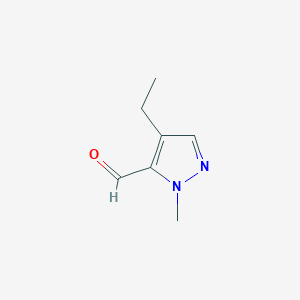
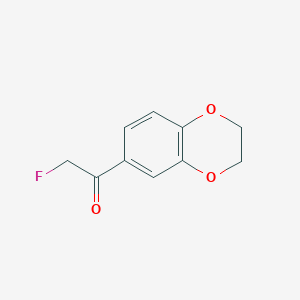
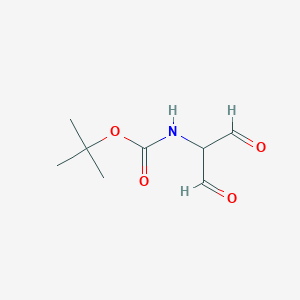
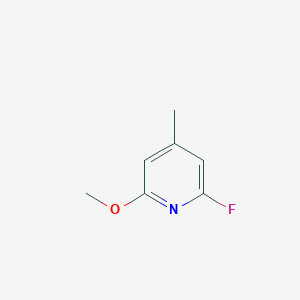
![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)
![tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate](/img/structure/B6618628.png)

